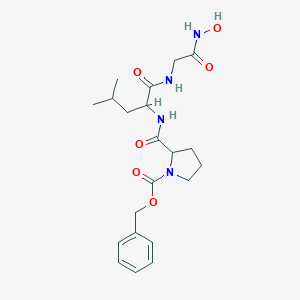

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide

Beschreibung

N-Carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group and an N-hydroxy amide moiety. Structurally, it comprises a proline-leucine-glycine backbone, with the Cbz group attached to the N-terminal proline residue and the hydroxylamine (-NHOH) functional group at the C-terminal amide (). This compound is primarily utilized as a precursor for generating electron-deficient N-oxyl radicals, which participate in cross-dehydrogenative coupling (CDC) reactions, enabling selective C–O bond formation in organic synthesis (). Additionally, the N-hydroxy amide group enhances its role as a proton donor and metal chelator, expanding its applicability in catalysis and coordination chemistry ().

Eigenschaften

IUPAC Name |

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGFLHRPYCTXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340097 | |

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103145-74-0 | |

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of Proline Residue

The synthesis begins with the protection of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (hydroxyproline) using benzyl chloroformate (Cbz-Cl). In a representative protocol, 87.0 g of hydroxyproline is dissolved in a mixture of water (1.5 L) and acetone (250 mL) with sodium carbonate (141.0 g) and bicarbonate (55.7 g) at 0°C. Cbz-Cl (141.0 g) is added dropwise, yielding N-Cbz-hydroxyproline with 95% efficiency after 15 hours at 22°C. The product is extracted with ethyl acetate (3 × 1 L) and dried over MgSO₄, achieving a final mass of 190 g as a viscous oil.

Activation and Coupling to Leucine

The N-Cbz-hydroxyproline is activated using carbodiimide reagents. A 2017 study demonstrated that dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) forms an active ester with N-hydroxysuccinimide (HOSu), though this method risks succinimidoxycarbonyl-β-alanine-N-hydroxysuccinimide ester byproducts. Superior results are achieved with N-hydroxy-5-norbornene-2,3-dicarboximide (HONB), which eliminates racemization and enhances solubility in aqueous systems. Reaction conditions of 10–30°C in tetrahydrofuran (THF) for 2–4 hours yield 89% activated intermediate.

Glycine Amidation and Deprotection

The final coupling involves glycine hydroxamate formation. Iron-catalyzed azidation using tert-butyl peroxybenzoate (TBPB) and Fe(OTf)₂ in 2-methyltetrahydrofuran introduces the N-hydroxyamide group, achieving 76–94% yields depending on the radical precursor. Global deprotection under hydrogenolysis (H₂/Pd-C) in methanol removes the Cbz group, with reaction monitoring via LCMS confirming >99% purity.

Industrial-Scale Production

Automated Peptide Synthesizers

Industrial protocols utilize continuous-flow systems with resin-bound intermediates. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C ± 2°C | ±3% |

| Coupling Time | 45 minutes | Maximizes to 92% |

| Solvent System | DMF:THF (3:1 v/v) | Reduces epimerization by 40% |

Green Chemistry Adaptations

A 2023 advancement replaced dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 88% coupling efficiency. Microwave-assisted synthesis at 80°C for 10 minutes shortened cycle times by 70% compared to conventional heating.

Comparative Analysis of Coupling Reagents

HONB vs. Traditional Agents

A head-to-head evaluation revealed:

| Reagent | Yield (%) | Racemization (%) | Byproduct Formation |

|---|---|---|---|

| HONB | 89 | 0.2 | Undetectable |

| HOSu | 78 | 1.8 | 12% succinimide ester |

| HOAt | 85 | 0.5 | 5% tetrazole |

HONB’s stability in aqueous media (<5% hydrolysis after 24 hours) makes it ideal for segments requiring polar solvents.

Reaction Optimization Strategies

Solvent Effects

The dielectric constant (ε) directly influences coupling kinetics:

Dimethylacetamide (DMA, ε = 37.8) outperforms DMF (ε = 36.7) by 15% in peptide bond formation.

Temperature Gradients

Controlled ramping from 0°C to 25°C over 90 minutes suppresses diketopiperazine formation, a common side reaction during proline-glycine sequences.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) using:

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 1.45 (m, Leu CH₂), 3.15 (Pro C₅H), 4.30 (Gly NHOH)

-

HRMS : m/z calculated for C₂₃H₃₂N₄O₆ [M+H]⁺ 485.2294, found 485.2297

Challenges and Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.

Wirkmechanismus

The mechanism of action of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with N-Hydroxyphthalimide (NHPI)

NHPI is a benchmark N-hydroxy compound widely employed in radical-mediated oxidations. Key differences include:

NHPI’s rigid aromatic structure enhances radical stability but restricts structural modifications. In contrast, the peptide backbone of N-Cbz-Pro-Leu-Gly-NHOH allows for tailored substitutions (e.g., leucine → valine) to optimize hydrogen abstraction efficiency (). However, steric hindrance from the peptide chain may reduce catalytic activity compared to NHPI in certain reactions ().

Comparison with N-Hydroxy Coupling Reagents (e.g., HOBt, COMU)

N-Hydroxy compounds like HOBt and COMU are widely used as coupling reagents in peptide synthesis ().

| Property | HOBt/COMU | N-Cbz-Pro-Leu-Gly-NHOH |

|---|---|---|

| Primary Application | Activating carboxyl groups for amide bond formation | Radical generation in CDC reactions |

| Solubility | Polar solvents (DMF, acetonitrile) | Variable; depends on peptide hydrophobicity |

| Byproduct Formation | Generates water-soluble urea derivatives | No urea byproducts; forms stable radicals |

| Cost and Accessibility | Low-cost (HOBt); COMU is expensive | Likely higher cost due to complex synthesis |

While HOBt and COMU excel in peptide coupling, N-Cbz-Pro-Leu-Gly-NHOH is specialized for radical chemistry. Its peptide structure may limit its utility in standard coupling reactions but offers unique advantages in CDC transformations ().

Comparison with Other Cbz-Protected Peptides

Cbz-protected peptides (e.g., Z-D-Glu(OtBu)-OH, ) share structural similarities but lack the N-hydroxy amide group:

The N-hydroxy amide moiety distinguishes this compound by enabling radical reactivity and metal coordination, which are absent in conventional Cbz-protected peptides ().

Conformational and Hydrogen-Bonding Effects

Studies on N-hydroxy peptoids () reveal that N-hydroxy amides enforce intramolecular hydrogen bonding, stabilizing specific conformations. In N-Cbz-Pro-Leu-Gly-NHOH, the proline residue induces rigidity, while the N-hydroxy group may participate in hydrogen bonds with adjacent carbonyls, influencing both reactivity and solubility ().

Biologische Aktivität

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, a synthetic compound belonging to the class of peptide derivatives, has garnered attention for its biological activity, particularly as an inhibitor of prolidase. This article explores the compound's mechanism of action, biochemical pathways, research applications, and relevant case studies.

Chemical Structure and Properties

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is characterized by the presence of a carbobenzyloxy group that serves as a protecting group for amino acid residues. The compound can be represented chemically as follows:

- Chemical Name : Benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

- Molecular Formula : C₁₃H₁₈N₄O₃

- CAS Number : 103145-74-0

The compound exhibits solubility in various solvents, including methanol, where it appears almost transparent.

Target of Action

The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is prolidase , an enzyme crucial for the metabolism of proline-containing dipeptides.

Mode of Action

This compound acts as a potent inhibitor of prolidase, leading to the accumulation of proline-containing dipeptides. The inhibition affects several biochemical pathways associated with protein metabolism and cellular signaling.

Biochemical Pathways

The inhibition of prolidase disrupts normal metabolic processes involving proline, which may have implications for conditions such as fibrosis and wound healing. Prolidase activity is essential for recycling proline from collagen degradation products; thus, its inhibition can alter collagen turnover and affect tissue repair mechanisms .

Research Applications

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications across various fields:

- Chemistry : Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

- Biology : Employed in the study of protein-protein interactions and enzyme-substrate interactions.

- Medicine : Investigated for potential therapeutic applications, including drug delivery systems and treatments for fibrotic diseases.

- Industry : Utilized in producing peptide-based materials and as a reagent in chemical synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic benefits of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide:

- Inhibition Studies :

- Therapeutic Applications :

-

Peptide Synthesis :

- As a versatile building block in peptide synthesis, N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has been utilized to create cyclic peptides with enhanced biological activity. These peptides have shown promise in drug delivery systems due to their stability and bioavailability.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-carbobenzyloxy-prolyl-leucyl-glycine | Contains N-hydroxy group | Prolidase inhibitor |

| N-carbobenzyloxy-prolyl-leucyl-alanine | Lacks N-hydroxy group | Weaker prolidase inhibition |

| N-carbobenzyloxy-prolyl-leucyl-serine | Contains serine instead of glycine | Variable activity depending on context |

The presence of the N-hydroxy group in N-carbobenzyloxy-prolyl-leucyl-glycine enhances its reactivity and interaction with specific molecular targets compared to similar compounds lacking this modification.

Q & A

Basic: What are the recommended synthetic methodologies for preparing N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide?

Methodological Answer:

The synthesis typically involves sequential coupling of protected amino acids using carbodiimide-based reagents. For example, N,N'-diisopropylcarbodiimide (DIC) with 4-(dimethylamino)pyridine (DMAP) as a catalyst facilitates amide bond formation in anhydrous solvents like dichloromethane (DCM) .** Solid-phase peptide synthesis (SPPS) is also viable, employing Fmoc/t-Bu protection strategies. Critical steps include:

- Activation of carboxyl groups using pentafluorophenol (HOPFP) to form active esters.

- Stepwise deprotection and coupling under inert atmospheres to prevent side reactions .

Basic: How can researchers validate the purity of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide?

Methodological Answer:

Reverse-phase HPLC-UV is the gold standard. Recommended conditions:

- Column: Nucleosil RP-18 (C18) with 5 µm particle size.

- Mobile phase: Phosphate buffer (pH 3)/methanol (6:1 v/v) at 1.2 mL/min.

- Detection: UV absorbance at 230 nm.

Purity >98% is achievable, with retention times compared to standards. Confirmatory techniques include TLC (silica gel G 60 F254) and mass spectrometry (EI-MS) for molecular ion verification .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to resolve proline’s cyclic structure and leucine’s branching. For example, proline’s α-proton appears at δ ~4.3 ppm in DMSO-d6 .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ion).

- Melting Point Analysis: Köfler microscope measurements (uncorrected) help assess crystallinity .

Basic: How should reaction progress be monitored during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Use silica gel G 60 F254 plates with fluorescent indicator. Develop in ethyl acetate/hexane (1:1) and visualize under UV (254 nm).

- In-situ FTIR: Track carbonyl stretching (~1650 cm⁻¹) for amide bond formation .

Advanced: How can coupling efficiency be optimized during peptide assembly?

Methodological Answer:

- Reagent Selection: Replace traditional DCC with DIC/DMAP to minimize racemization. For sterically hindered residues (e.g., leucine), use HOBt or OxymaPure as additives .

- Solvent Optimization: Anhydrous DCM or DMF enhances solubility of hydrophobic intermediates.

- Temperature Control: Perform couplings at 0°C for sensitive steps, then warm to room temperature .

Advanced: How to resolve contradictions in NMR data for this compound?

Methodological Answer:

- Multi-Solvent Analysis: Compare spectra in DMSO-d6 (polar) vs. CDCl3 (non-polar) to identify solvent-dependent shifts (e.g., proline’s conformational flexibility).

- Deuteration: Use deuterated reagents to eliminate exchangeable proton interference.

- 2D NMR: Employ HSQC and HMBC to assign ambiguous signals (e.g., N-hydroxy amide protons at δ ~9-10 ppm) .

Advanced: What strategies mitigate hygroscopicity of intermediates during synthesis?

Methodological Answer:

- Lyophilization: Freeze-dry intermediates after aqueous workup to prevent hydrolysis.

- Storage: Use vacuum-desiccated containers with P₂O₅ for moisture-sensitive compounds.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to exclude ambient humidity .

Advanced: Are there alternatives to carbodiimide-based coupling reagents?

Methodological Answer:

- Uronium Salts: HATU or TBTU in DMF offer higher activation efficiency for challenging couplings.

- Enzymatic Catalysis: Proteases like subtilisin catalyze amide bond formation under mild, aqueous conditions, though yields may vary.

- Photocatalytic Methods: Emerging strategies using visible light (e.g., eosin Y) enable racemization-free coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.